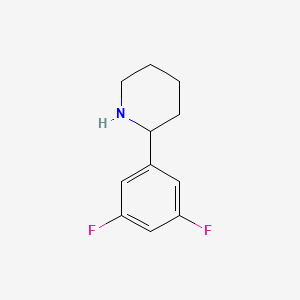

2-(3,5-Difluorophenyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffold in Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged structure in organic chemistry. nih.gov Its prevalence is notable in a vast array of natural products, particularly alkaloids, and it forms the core of numerous pharmaceutical agents across more than twenty classes. nih.govresearchgate.net This widespread presence underscores the scaffold's significance, not just as a component of bioactive molecules, but as a versatile building block in organic synthesis. ijnrd.org The sp³-hybridized nature of its carbon atoms allows for well-defined three-dimensional conformations, which is crucial for precise molecular recognition and interaction with biological targets. nih.govthieme-connect.com

Derivatives of piperidine are utilized as key intermediates in the synthesis of a wide range of organic compounds, including those for pharmaceutical and agrochemical applications. ijnrd.org The structural flexibility and the capacity of the piperidine ring to engage in various non-covalent interactions make it an invaluable scaffold for rational drug design and the construction of complex molecular architectures. researchgate.net The development of efficient and cost-effective methods for synthesizing substituted piperidines remains an important objective in modern organic chemistry. nih.gov Aryl-substituted piperidines, such as the titular 2-(3,5-Difluorophenyl)piperidine, represent a significant subclass, where the direct attachment of an aromatic ring to the piperidine core opens up extensive possibilities for creating diverse chemical libraries for research purposes. nih.govnih.gov

Role of Fluorination in Modulating Molecular Properties for Chemical Investigations

The introduction of fluorine into organic molecules is a powerful strategy used to modulate a compound's physicochemical properties for chemical and biological investigations. youtube.commdpi.com Fluorine's high electronegativity, combined with its relatively small van der Waals radius, allows it to exert potent electronic effects without significantly increasing steric bulk. mdpi.com The incorporation of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to target proteins. youtube.commdpi.comchemicalbook.com

In the context of this compound, the two fluorine atoms on the phenyl ring have a significant impact. Their strong electron-withdrawing nature can influence the basicity (pKa) of the piperidine nitrogen. This modulation of pKa can be critical in studies where the protonation state of the molecule affects its solubility, membrane permeability, or interaction with a biological target. Furthermore, the C-F bond is exceptionally strong, which can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism. mdpi.com This increased stability makes fluorinated compounds like this compound robust tools for in vitro and in vivo studies. The specific 3,5-substitution pattern also creates a distinct electronic environment on the aromatic ring, which can be exploited in the synthesis of further derivatives or in structure-activity relationship (SAR) studies. acs.org

Overview of Research Trends in Aryl-Substituted Piperidines

Research involving aryl-substituted piperidines is a dynamic and expanding field, largely driven by their proven value in medicinal chemistry and materials science. nih.govnih.gov A major trend is the development of novel catalytic methods to achieve the efficient and stereoselective synthesis of these compounds. For instance, rhodium-catalyzed asymmetric reactions have been developed to produce enantioenriched 3-arylpiperidines from pyridine (B92270) precursors and arylboronic acids. acs.org Such methods are crucial for accessing specific stereoisomers, which often exhibit different biological activities.

Another significant research area is the exploration of aryl-piperidines as scaffolds for developing new chemical probes and therapeutic agents. nih.govnih.gov For example, various 4-phenylpiperidine (B165713) derivatives have been investigated for their effects on the central nervous system. wikipedia.org Structure-activity relationship (SAR) studies on series of 3-aryl piperidine analogs have led to the identification of potent agonists for specific dopamine (B1211576) receptors. nih.gov The strategic placement of substituents on the aryl ring, as seen in this compound, is a key aspect of this research, allowing for the fine-tuning of a molecule's properties to achieve desired activities and selectivities. The use of these compounds as intermediates for more complex molecules and as components in the development of new materials, such as polyimides with tailored dielectric properties, is also an active area of investigation. nih.gov

Data on this compound and Related Compounds

To illustrate the concepts discussed, the following table provides information on this compound and its related structural analogs.

| Compound Name | IUPAC Name | Molecular Formula | Key Structural Features |

| This compound hydrochloride | This compound;hydrochloride | C₁₁H₁₄ClF₂N | Piperidine ring with a 3,5-difluorophenyl group at the 2-position. |

| (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride | (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride | C₁₁H₁₄ClF₂N | The (S)-enantiomer of the difluorophenyl piperidine derivative. sigmaaldrich.com |

| 2-Phenylpiperidine (B1215205) | 2-phenylpiperidine | C₁₁H₁₅N | The non-fluorinated parent compound. |

| 4-Phenylpiperidine | 4-phenylpiperidine | C₁₁H₁₅N | Isomeric form with the phenyl group at the 4-position. wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-difluorophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h5-7,11,14H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDKKMYWKCKZGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 2-(3,5-Difluorophenyl)piperidine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. fiveable.meias.ac.inamazonaws.com For this compound, several logical disconnections can be proposed, highlighting the main synthetic pathways.

The primary disconnections break the piperidine (B6355638) ring at the C-N and C-C bonds. A common strategy involves disconnecting the N1-C2 and C6-N1 bonds, which points towards cyclization of a linear precursor. Another powerful approach is the disconnection of the C2-C3 and N1-C6 bonds, suggesting a cycloaddition strategy. A third key retrosynthetic pathway involves maintaining the pre-formed piperidine or a pyridine (B92270) ring and introducing the aryl group or reducing the aromatic core, respectively.

These disconnections lead to three principal synthetic approaches:

Formation of the piperidine ring: This involves constructing the six-membered ring from an acyclic precursor containing the 3,5-difluorophenyl moiety.

Arylation of a pre-formed piperidine ring: This strategy introduces the 3,5-difluorophenyl group at the C2 position of a piperidine or a suitable derivative.

Reduction of a corresponding pyridine: This involves the synthesis of 2-(3,5-difluorophenyl)pyridine (B7992249), followed by the reduction of the pyridine ring to the desired piperidine.

Classical and Contemporary Approaches to Piperidine Ring Formation

The formation of the piperidine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this transformation. These can be broadly categorized into cyclization reactions, reductive strategies, and multi-component reactions.

Cyclization Reactions

Cyclization reactions, which form one or more rings, are among the most common methods for synthesizing piperidines. These can be either intramolecular (forming a ring from a single molecule) or intermolecular (forming a ring from two or more molecules).

Intramolecular cyclizations are powerful methods for constructing the piperidine ring from a suitably functionalized linear precursor.

Reductive Amination: Intramolecular reductive amination involves the cyclization of an amino-aldehyde or amino-ketone. chim.itacs.orglibretexts.org For the synthesis of this compound, a precursor such as 5-amino-1-(3,5-difluorophenyl)pentan-1-one would undergo cyclization. The reaction proceeds through the initial formation of a cyclic iminium ion intermediate, which is then reduced in situ to the piperidine. Common reducing agents for this one-pot process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl group before cyclization. libretexts.orgyoutube.com

Aza-Michael Addition: The intramolecular aza-Michael addition is another key strategy, involving the addition of an amine nucleophile to an α,β-unsaturated carbonyl or nitrile within the same molecule. rsc.orgntu.edu.sgnih.govnih.gov A suitable precursor for this compound would be an amine tethered to a Michael acceptor, where the aryl group is already in place. The reaction is typically promoted by a base and provides a direct route to substituted piperidinones, which can then be reduced to the corresponding piperidines. The endo-cyclization required for piperidine formation is a well-documented pathway. rsc.orgntu.edu.sg

Radical Cyclizations: Radical cyclizations offer a complementary approach to forming the piperidine ring under neutral conditions, tolerating a wide range of functional groups. nih.govrsc.orgwikipedia.orgbirmingham.ac.uk In a typical sequence for a 2-arylpiperidine, a radical is generated on a nitrogen-containing acyclic precursor, which then attacks a suitably positioned double bond. For instance, an α-aminoalkyl radical can be generated and cyclize onto an unactivated double bond in a 6-exo fashion to form the piperidine ring. rsc.org The resulting cyclized radical is then quenched to yield the final product.

| Intramolecular Cyclization Method | Typical Precursor Structure | Key Reagents | Ref. |

| Reductive Amination | Amino-ketone | NaBH₃CN, NaBH(OAc)₃, H₂/Pd-C | chim.itlibretexts.org |

| Aza-Michael Addition | N-tethered α,β-unsaturated ester/ketone | Base (e.g., DBU, NaH), Organocatalysts | rsc.orgnih.gov |

| Radical Cyclization | Unsaturated N-bromoamine or similar | Bu₃SnH, AIBN, Photoredox catalysts | nih.govrsc.org |

Intermolecular annulation, or cycloaddition, reactions construct the piperidine ring by combining two or more simpler components in a convergent manner.

[5+1] Annulation: This approach involves the reaction of a five-atom component with a one-atom component to form the six-membered ring. A notable example is the reaction of dienyl N-trimethylsilyl aldimines with an acylating agent, which can be considered a formal [5+1] cycloaddition to form N-acyl-2,3-dihydropyridines, precursors to piperidines. Another strategy involves the coupling of dienes with an amine equivalent that provides the final nitrogen atom of the ring. dntb.gov.ua

[4+2] Cycloaddition (Diels-Alder Reaction): The aza-Diels-Alder reaction is a powerful tool for piperidine synthesis, where a diene reacts with an imine (the dienophile) to form a tetrahydropyridine, which can be subsequently reduced. libretexts.orgnih.govnih.gov To synthesize a 2-arylpiperidine, the imine partner would bear the 3,5-difluorophenyl group. These reactions can be catalyzed by Lewis acids to enhance reactivity and control stereoselectivity. libretexts.org Variations include reactions with 1-azadienes and electron-deficient olefins. nih.govrsc.org

[3+3] Cycloaddition: This strategy combines two three-atom fragments to assemble the piperidine ring. A common approach involves the reaction of an activated aziridine (B145994) (a three-atom N-containing synthon) with a palladium-trimethylenemethane (Pd-TMM) complex. researchgate.net Another variant is the annulation of enones with α-substituted cinnamic acids. These methods provide direct access to highly functionalized piperidine scaffolds.

| Cycloaddition Strategy | Reactant 1 | Reactant 2 | Typical Catalyst | Ref. |

| [5+1] Annulation | C5-dinitrogen compound | Isocyanide | Rhodium or Copper catalyst | dntb.gov.ua |

| [4+2] Annulation (Aza-Diels-Alder) | Diene | Imine (e.g., Ar-CH=NR) | Lewis Acid (e.g., ZnCl₂) | nih.govnih.gov |

| [3+3] Annulation | Activated Aziridine | Pd-TMM complex | Palladium catalyst | researchgate.net |

Reductive Strategies for Imine or Pyridine Precursors

The reduction of unsaturated nitrogen-containing heterocycles or their acyclic precursors is a fundamental and widely used method for obtaining piperidines.

The reduction of a pre-formed imine is the final step in a two-step reductive amination process, as discussed previously. This can be achieved with various reducing agents, including sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

A more direct route to this compound involves the reduction of 2-(3,5-difluorophenyl)pyridine. This precursor can be synthesized via standard cross-coupling reactions, such as Suzuki or Stille couplings, between a suitable pyridine derivative and a 3,5-difluorophenylboronic acid or stannane. The subsequent reduction of the pyridine ring is a well-established transformation. nih.govacs.org Catalytic hydrogenation using catalysts like platinum oxide (PtO₂), rhodium on carbon (Rh/C), or ruthenium complexes is highly effective. organic-chemistry.org The presence of fluorine atoms on the phenyl ring can be challenging due to potential hydrodefluorination side reactions under harsh conditions, necessitating careful selection of mild reaction conditions. acs.org Non-metal alternatives, such as those using borane (B79455) catalysts, have also been developed. nih.govorganic-chemistry.org

| Precursor | Reduction Method | Typical Reagents/Catalysts | Ref. |

| 2-(3,5-Difluorophenyl)pyridine | Catalytic Hydrogenation | H₂, PtO₂; H₂, Rh/C; H₂, RuCl₃·xH₂O | acs.orgorganic-chemistry.org |

| 2-(3,5-Difluorophenyl)pyridine | Transfer Hydrogenation | HCOOH, Rh-catalyst; NH₃-BH₃, Borane catalyst | acs.orgorganic-chemistry.org |

| Cyclic Iminium Ion | In situ Reduction | NaBH₃CN, NaBH₄ | chim.itlibretexts.org |

Multi-Component Reactions for Piperidine Synthesis

Multi-component reactions (MCRs) offer a highly efficient approach to complex molecules by combining three or more starting materials in a single synthetic operation. nih.gov For piperidine synthesis, MCRs can rapidly build the heterocyclic core with a high degree of molecular diversity. A plausible MCR for synthesizing a derivative of this compound could involve the condensation of 3,5-difluorobenzaldehyde, an amine (like ammonia (B1221849) or a primary amine), and a 1,5-dicarbonyl equivalent or a component that generates it in situ. The Ugi and Passerini reactions are classic examples of MCRs, and their principles have been adapted to the synthesis of heterocyclic scaffolds, including piperidines. These reactions are valued for their atom economy and ability to quickly generate libraries of related compounds.

Introduction of the 3,5-Difluorophenyl Moiety

The attachment of the 3,5-difluorophenyl group to the piperidine scaffold is a critical step in the synthesis. Various cross-coupling reactions are employed to achieve this, with the Suzuki coupling being a prominent and versatile method.

Strategies for Aryl Ring Attachment (e.g., Suzuki coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it has been effectively used in the synthesis of 2-arylpyridines and their derivatives. nih.govclaremont.edu This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as an arylboronic acid, with a halide. In the context of synthesizing this compound, this could involve reacting a suitable piperidine precursor with 3,5-difluorophenylboronic acid.

The efficiency of the Suzuki coupling can be influenced by several factors, including the choice of catalyst, ligands, and reaction conditions. For instance, palladium acetate (B1210297) has been used as a simple and efficient catalyst for the ligand-free Suzuki coupling of 2,3,5-trichloropyridine (B95902) with various arylboronic acids in an aqueous phase, yielding 3,5-dichloro-2-arylpyridines. nih.gov While this specific example does not directly produce the target molecule, it highlights the applicability of Suzuki coupling for attaching aryl groups to a pyridine ring, which can be a precursor to the piperidine ring through reduction. whiterose.ac.uknih.gov

Stereoselective Synthesis of Chiral Piperidine Structures

Stereoselective Synthesis of Chiral Piperidine Structures

Achieving the desired stereochemistry in the piperidine ring is crucial, as the biological activity of chiral molecules often depends on their specific three-dimensional arrangement. Various asymmetric synthesis strategies are employed to produce enantiomerically pure or enriched this compound.

Asymmetric Catalysis in Ring Formation

Asymmetric catalysis plays a pivotal role in constructing chiral piperidine rings. This approach utilizes chiral catalysts to influence the stereochemical outcome of the ring-forming reaction, leading to the preferential formation of one enantiomer over the other.

One notable method involves the asymmetric hydrogenation of pyridine derivatives. nih.gov Iridium catalysts bearing chiral ligands, such as MeO-BoQPhos, have been successfully used for the enantioselective hydrogenation of 2-alkylpyridines, achieving high enantiomeric ratios. nih.gov This strategy could be adapted for the synthesis of chiral this compound by hydrogenating a corresponding 2-(3,5-difluorophenyl)pyridine precursor. Another approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative to yield 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cn These intermediates can then be further reduced to the desired chiral piperidines. snnu.edu.cn

Organocatalysis also offers powerful methods for the enantioselective synthesis of substituted piperidines through intramolecular aza-Michael reactions of N-tethered alkenes. mdpi.com

Diastereoselective and Enantioselective Approaches

Diastereoselective and enantioselective methods are fundamental in creating specific stereoisomers of 2-arylpiperidines. These strategies often involve the use of chiral auxiliaries or chiral reagents to control the stereochemistry during the synthesis.

A common strategy is the stereoselective reduction of chiral lactams. nih.govrsc.orgrsc.org For example, bicyclic lactams, prepared from the cyclodehydration of aryl-δ-oxoacids with a chiral amine like (R)-phenylglycinol, can be reduced stereoselectively to yield either cis or trans 2-arylpiperidines depending on the reducing agent and reaction conditions. rsc.orgrsc.org The choice of reducing agent, such as Red-Al, LiAlH4, AlH3, or BH3, can significantly influence the diastereoselectivity of the reduction. rsc.org

Furthermore, diastereoselective arylations of substituted piperidines can be achieved through Negishi cross-couplings, where the stereoselectivity can be directed towards either cis or trans products based on the position of the C-Zn bond. nih.gov Diastereoselective synthesis of polysubstituted piperidines has also been accomplished through methods like the Prins cyclization, where a pre-existing substituent can direct the stereochemical outcome of the cyclization.

The table below summarizes the diastereomeric ratios obtained in the synthesis of various substituted piperidines using different methods.

Diastereoselective Synthesis of Substituted Piperidines

| Starting Material | Reaction Type | Product Configuration | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| 8a-phenyl substituted lactam | Reduction with Red-Al | 2-phenylpiperidine (B1215205) | single stereoisomer | rsc.org |

| 8a-phenyl substituted lactam | Reduction with AlH3 or BH3 | 2-phenylpiperidine | major stereoisomer | rsc.org |

| N-Boc 2-methyl piperidine | α-lithiation and trapping | 2,6-trans isomer | --- | whiterose.ac.uk |

| N-Boc 3-methyl piperidine | α-lithiation and trapping | 2,5-trans isomer | --- | whiterose.ac.uk |

| 2,3-disubstituted pyridinium (B92312) salt | Asymmetric hydrogenation | cis-2,3-dimethylpiperidine | >99.5:0.5 | nih.gov |

| Prenyl-containing precursor | Prins cyclization | trans, cis-2,4,5-trisubstituted piperidine | up to 200:1 |

This table is interactive. Click on the headers to sort the data.

Resolution Processes for Enantiomeric Enrichment

When a synthesis results in a racemic or diastereomeric mixture, resolution processes are employed to separate the desired enantiomer or diastereomer.

Kinetic resolution is a powerful technique for separating enantiomers. This method involves the differential reaction of the enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new, separable compound. For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using a chiral base system of n-BuLi and (-)-sparteine (B7772259) or (+)-sparteine, allowing for the isolation of highly enantioenriched 2-arylpiperidines. acs.orgrsc.org

Another common resolution method is the formation of diastereomeric salts. A racemic mixture of a chiral amine can be reacted with a chiral acid to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties. google.com For example, racemic ethyl nipecotate has been resolved using di-benzoyl-L-tartaric acid. google.com Similarly, chiral chromatography, using a chiral stationary phase, is a widely used analytical and preparative technique to separate enantiomers. nih.gov

The table below presents data on the enantiomeric enrichment of piperidine derivatives through resolution processes.

Enantiomeric Enrichment of Piperidine Derivatives

| Substrate | Resolution Method | Chiral Reagent/Ligand | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| N-Boc-2-aryl-4-methylenepiperidine | Kinetic Resolution | n-BuLi / (+)-sparteine | 97:3 (recovered starting material) | acs.org |

| Spirocyclic 2-arylpiperidine | Kinetic Resolution | n-BuLi / (+)-sparteine | 90:10 (recovered starting material) | rsc.org |

| 2-alkylpyridines | Asymmetric Hydrogenation | Ir / MeO-BoQPhos | up to 93:7 | nih.gov |

| 2-bromo-4-cyanobenzyl substituted pyridine | Asymmetric Hydrogenation | Ir / MeO-BoQPhos | 93:7 | nih.gov |

| 2-diphenylmethylpyridinium salt | Asymmetric Hydrogenation | Ir / MeO-BoQPhos | 84:16 | nih.gov |

| 2,3-dimethylpyridine | Asymmetric Hydrogenation | Ir / MeO-BoQPhos | 78:22 | nih.gov |

| Racemic ethyl nipecotate | Diastereomeric Salt Formation | di-benzoyl-L-tartaric acid | --- | google.com |

This table is interactive. Click on the headers to sort the data.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical aspect of synthetic chemistry to maximize product yield and purity while minimizing side reactions and waste. numberanalytics.com This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time. numberanalytics.comresearchgate.net

For instance, in the Suzuki coupling, the choice of solvent can significantly impact the reaction outcome. nih.gov In the synthesis of 3,5-dichloro-2-arylpyridines, a mixture of water and an organic solvent was found to be effective. nih.gov The addition of co-catalysts, such as metal salts, can also significantly increase the yield in certain arylation reactions. researchgate.net

In stereoselective reductions, the temperature and the nature of the reducing agent are key variables. For example, the reduction of a chiral lactam with Red-Al might proceed with high stereoselectivity, while using AlH3 or BH3 could lead to a mixture of stereoisomers. rsc.org Similarly, in kinetic resolutions, the amount of the chiral ligand and the deprotonating agent, as well as the reaction temperature and time, are carefully optimized to achieve the best separation. acs.orgrsc.org High-throughput experimentation (HTE) techniques can be employed to rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation. numberanalytics.com

Structural Elucidation and Advanced Characterization

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis is fundamental to the characterization of 2-(3,5-Difluorophenyl)piperidine, with Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy being the principal tools for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton NMR (¹H NMR) provides information on the hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), shows distinct signals for the protons on the phenyl ring and the piperidine (B6355638) ring.

The aromatic region of the spectrum displays signals for the protons on the 3,5-difluorophenyl group. The piperidine ring protons appear at different chemical shifts due to their varying chemical environments, including axial and equatorial positions. The integration of these signals corresponds to the number of protons in each unique environment.

Detailed spectral data from various sources can be found in the interactive table below.

Interactive ¹H NMR Data Table for this compound and Related Structures

| Compound | Solvent | Frequency (MHz) | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

| 2-(3,5-Difluorophenyl)-1-phenylpyrrolidine | CDCl₃ | 500 | Aromatic | 7.19 – 7.12 | m | rsc.org | |

| 2-(3,5-Difluorophenyl)-1-phenylpyrrolidine | CDCl₃ | 500 | Aromatic | 6.64 | d | 8.2 | rsc.org |

| 2-(3,5-Difluorophenyl)-1-phenylpyrrolidine | CDCl₃ | 500 | Aromatic | 6.61 | t | 7.2 | rsc.org |

| Piperidine | CDCl₃ | 400 | CH₂ (α) | 2.788 | chemicalbook.com | ||

| Piperidine | CDCl₃ | 400 | NH | 2.18 | chemicalbook.com | ||

| Piperidine | CDCl₃ | 400 | CH₂ (β, γ) | 1.53 | chemicalbook.com |

Note: 'm' denotes multiplet, 'd' denotes doublet, and 't' denotes triplet. The data for related structures is provided for comparative purposes.

Carbon-13 NMR (¹³C NMR) provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The carbons of the difluorophenyl ring appear in the aromatic region of the spectrum, with their chemical shifts influenced by the attached fluorine atoms. The carbons of the piperidine ring are observed in the aliphatic region. The carbon atoms directly bonded to fluorine exhibit splitting in the spectrum due to carbon-fluorine coupling.

A summary of ¹³C NMR data is presented in the interactive table below.

Interactive ¹³C NMR Data Table for this compound and Related Structures

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ ppm) | Reference |

| 2-(3,5-Difluorophenyl)-1-phenylpyrrolidine | CDCl₃ | 125 | 149.2, 129.3, 116.1, 112.5, 46.9, 37.6, 11.3 | rsc.org |

| 1-phenyl-2-(4-(trifluoromethyl)phenyl)pyrrolidine | CDCl₃ | 125 | 126.4, 125.6 (q, J = 3.5 Hz), 116.4, 112.5, 62.8, 49.3, 36.1, 23.2 | rsc.org |

| Piperidine | Not Specified | Not Specified | 47.9, 27.3, 25.1 | chemicalbook.com |

Note: 'q' denotes a quartet. The presence of fluorine substituents significantly influences the chemical shifts of adjacent carbons.

Given the presence of two fluorine atoms, Fluorine-19 NMR (¹⁹F NMR) is a crucial technique for the characterization of this compound. wikipedia.org ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR detection. wikipedia.orgbiophysics.org The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atoms. For this compound, a single signal is expected in the ¹⁹F NMR spectrum as the two fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of fluorine atoms attached to an aromatic ring. ucsb.edu

In a study of a related compound, 1-phenyl-2-(4-(trifluoromethyl)phenyl)pyrrolidine, the ¹⁹F NMR in CDCl₃ showed a signal at δ –62.3 ppm. rsc.org For another related structure, 1-phenyl-2-(4-fluorophenyl)pyrrolidine, the ¹⁹F NMR signal was observed at δ –116.8 ppm. rsc.org These values provide a reference for the expected chemical shift range for the fluorine atoms in this compound.

COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.edu This is particularly useful for tracing the proton-proton connectivities within the piperidine ring and assigning the signals of adjacent protons. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbons they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edugithub.io This allows for the direct assignment of each carbon signal based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This is crucial for establishing the connectivity between different parts of the molecule, for instance, connecting the piperidine ring to the 3,5-difluorophenyl group by observing a correlation between the proton at the 2-position of the piperidine ring and the carbons of the phenyl ring. researchgate.net

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the proposed structure of this compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. cardiff.ac.uk

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperidine ring.

C-H stretching: Bands for the aromatic C-H bonds on the phenyl ring (typically above 3000 cm⁻¹) and the aliphatic C-H bonds of the piperidine ring (typically below 3000 cm⁻¹).

C=C stretching: Aromatic ring stretching vibrations in the region of 1450-1600 cm⁻¹.

C-F stretching: Strong absorption bands in the region of 1100-1400 cm⁻¹ due to the carbon-fluorine bonds.

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds. cardiff.ac.uk The symmetric vibrations of the difluorophenyl ring are expected to give strong signals in the Raman spectrum.

For a related compound, 1-phenyl-2-(4-(trifluoromethyl)phenyl)pyrrolidine, the FTIR spectrum showed peaks at 2973, 1600, 1505, 1324, 1162, 1122, 1067, 748, and 692 cm⁻¹. rsc.org Another related compound, 1-phenyl-2-(4-fluorophenyl)pyrrolidine, exhibited FTIR peaks at 2969, 1598, 1505, 1361, 1219, 1153, 831, 748, and 692 cm⁻¹. rsc.org These values provide an indication of the expected vibrational frequencies for this compound.

An interactive table summarizing key IR and Raman data for related compounds is provided below.

Interactive IR and Raman Data Table for Related Piperidine Structures

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| 1-phenyl-2-(4-(trifluoromethyl)phenyl)pyrrolidine | FTIR (thin film) | 2973, 1600, 1505, 1324, 1162, 1122, 1067, 748, 692 | Various vibrational modes | rsc.org |

| 1-phenyl-2-(4-fluorophenyl)pyrrolidine | FTIR (thin film) | 2969, 1598, 1505, 1361, 1219, 1153, 831, 748, 692 | Various vibrational modes | rsc.org |

| 3-pentyl-2,6-diphenylpiperidin-4-one | FT-Raman, FT-IR | Not specified | Detailed analysis performed | nih.gov |

| 2,3,5,6-Tetrafluoropyridine | IR, Raman | Various | Detailed vibrational assignments | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. In electron ionization mass spectrometry (EI-MS), the fragmentation of this compound is expected to follow patterns characteristic of both aromatic compounds and aliphatic amines. libretexts.org

The molecular ion peak, corresponding to the intact molecule, would be observed, although its intensity can vary. libretexts.org A key fragmentation pathway for aliphatic amines involves alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this would lead to the loss of the difluorophenyl group or cleavage within the piperidine ring. The presence of the difluorophenyl group would also give rise to characteristic fragments. Aromatic compounds often produce a prominent molecular ion peak and fragment through the loss of substituents from the aromatic ring. libretexts.org

Advanced techniques like tandem mass spectrometry (MS/MS) can be employed for more detailed structural analysis. nih.govwvu.edu By selecting the molecular ion and subjecting it to further fragmentation, a more detailed map of the molecule's connectivity can be generated. This can help to distinguish it from isomers and provide unambiguous structural confirmation. nih.govwvu.edu

A hypothetical fragmentation of this compound could involve the initial loss of a hydrogen atom from the piperidine ring, followed by the cleavage of the C-C bond between the phenyl group and the piperidine ring. The resulting fragments would be characteristic of the difluorophenyl moiety and the piperidine ring structure.

Table 1: Predicted Mass Spectrometry Fragmentation Data

| Fragment Description | Predicted m/z |

| Molecular Ion [M]+ | 197.1 |

| Loss of a Hydrogen atom [M-H]+ | 196.1 |

| Difluorophenyl cation [C6H3F2]+ | 113.0 |

| Piperidine cation [C5H10N]+ | 84.1 |

This table presents predicted values and would need to be confirmed by experimental data.

Solid-State Structural Analysis

The arrangement of molecules in the solid state, including their conformation and intermolecular interactions, is crucial for understanding a compound's physical properties.

Single crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. researchgate.netmdpi.comaalto.fi For this compound, XRD analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. It would also confirm the conformation of the piperidine ring and the relative orientation of the 3,5-difluorophenyl substituent. iucr.orgmdpi.com The crystal system, space group, and unit cell dimensions are also determined through this technique, providing a complete picture of the crystalline architecture. mdpi.com In similar structures, the piperidine ring is often found to adopt a chair conformation. iucr.orgiucr.orgntu.ac.uk

The way molecules pack in a crystal is governed by a variety of non-covalent interactions. mdpi.com For this compound, these interactions are expected to include hydrogen bonding, π-π interactions, and halogen bonding.

Hydrogen Bonding: The amine group (N-H) of the piperidine ring can act as a hydrogen bond donor, while the fluorine atoms and the nitrogen atom itself can act as hydrogen bond acceptors. researchgate.netresearchgate.netmdpi.com These hydrogen bonds can link molecules together to form chains, sheets, or more complex three-dimensional networks, significantly influencing the crystal's stability and physical properties. researchgate.netmdpi.com

Halogen Bonding: The fluorine atoms in the difluorophenyl group can participate in halogen bonding, where the electrophilic region on the fluorine atom interacts with a nucleophilic site on an adjacent molecule.

Table 2: Crystallographic Data for a Related Compound, 1-[1-(2,3,4,5,6-pentafluorophenyl)-2-phenylethyl]piperidin-1-ium chloride (V)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.0335 (3) |

| b (Å) | 13.9103 (4) |

| c (Å) | 13.5683 (4) |

| α (°) | 90 |

| β (°) | 107.599 (3) |

| γ (°) | 90 |

| Volume (ų) | 1983.83 (10) |

Data from a related fluorinated piperidine derivative illustrates the type of information obtained from XRD studies. iucr.org

Conformational Analysis of the Piperidine Ring System

The piperidine ring is not planar and can adopt several conformations, with the chair conformation being the most stable and prevalent. wikipedia.orgias.ac.in For this compound, the piperidine ring is expected to exist predominantly in a chair conformation. In this conformation, the substituents can occupy either axial or equatorial positions.

The orientation of the 3,5-difluorophenyl group at the 2-position is of particular interest. Computational studies and experimental data on similar fluorinated piperidines suggest that the conformational preference is influenced by a balance of steric and electronic factors. researchgate.netnih.gov The presence of fluorine atoms can lead to a preference for the axial orientation due to hyperconjugative interactions and electrostatic effects. researchgate.netresearchgate.net

The interconversion between the two chair conformations, known as ring inversion, is a dynamic process. The energy barrier for this inversion can be studied using techniques like variable-temperature NMR spectroscopy. The conformational equilibrium and the dynamics of the piperidine ring system are important for understanding how the molecule interacts with biological targets.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. arxiv.org For 2-(3,5-Difluorophenyl)piperidine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can elucidate its fundamental properties. nih.govmaterialsciencejournal.org

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. For this compound, this involves finding the most stable conformation of the piperidine (B6355638) ring and the orientation of the 3,5-difluorophenyl substituent. The piperidine ring typically adopts a stable chair conformation. The substituent can be in either an axial or equatorial position, with the equatorial position generally being more stable due to reduced steric hindrance.

Computational studies on similar fluorinated piperidines show that fluorine substitution can introduce complex stereoelectronic effects, such as the anomeric effect, which may influence conformational preferences. researchgate.net A thorough energetic profile would involve mapping the potential energy surface to identify all stable conformers and the energy barriers for interconversion between them.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Equatorial Conformer) Note: The following data are representative examples of what a DFT calculation might yield and are not from a published study on this specific molecule.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-F | ~1.35 Å |

| C-N (ring) | ~1.47 Å | |

| C-C (ring) | ~1.53 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | F-C-C (aromatic) | ~118° |

| C-N-C (ring) | ~111° | |

| Dihedral Angle | C-C-N-C (ring) | ~ -55° |

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. nih.govnih.gov

Table 2: Illustrative Calculated Vibrational Frequencies for Key Modes Note: These are representative values and not from a specific experimental study on this molecule.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | Piperidine N-H | 3350 - 3300 |

| C-H Stretch (Aromatic) | Phenyl C-H | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Piperidine C-H | 3000 - 2850 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 |

| C-F Stretch | Fluoroaromatic | 1250 - 1100 |

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. libretexts.org The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and electronic transitions. libretexts.orgnih.govripublication.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. ripublication.com For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine ring and the nitrogen atom, while the LUMO would likely be distributed over the electron-deficient difluorophenyl ring. The calculated HOMO-LUMO gap provides insight into the charge transfer that can occur within the molecule. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. libretexts.org It is invaluable for predicting how molecules interact with each other, identifying sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) around the highly electronegative fluorine atoms and the nitrogen lone pair. Regions of positive potential (colored blue) would be expected around the hydrogen atoms, particularly the N-H proton, indicating its susceptibility to nucleophilic attack. researchgate.netresearchgate.net

Quantum Chemical Descriptors and Reactivity Predictions

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to predict the global reactivity of the molecule. These descriptors provide a quantitative basis for understanding its chemical behavior. nih.gov

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

A high electrophilicity index indicates a good electrophile, while chemical hardness measures the molecule's resistance to a change in its electron distribution.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations identify static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. nih.gov By simulating the movements of atoms according to classical mechanics, MD can explore the conformational landscape, revealing the flexibility of the piperidine ring, the rotational freedom of the phenyl group, and the energetic barriers between different conformations. This is particularly useful for understanding how the molecule might behave in solution and how it might adapt its shape to interact with other molecules. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge delocalization and intramolecular interactions, such as hyperconjugation. nih.govmdpi.com It transforms the calculated wavefunctions into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.

For this compound, NBO analysis can quantify the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. Key interactions would include the delocalization of the nitrogen lone pair (nN) into the antibonding orbitals (σ*) of adjacent C-C and C-H bonds, a phenomenon that stabilizes the molecule. researchgate.netnih.gov It can also reveal weaker interactions involving the fluorine atoms and the aromatic system.

Table 3: Illustrative NBO Analysis of Key Intramolecular Interactions Note: The following data are hypothetical examples of stabilization energies (E(2)) that could be obtained from an NBO analysis.

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Type of Interaction |

| n(N) | σ(Cring-Cring) | ~ 5-6 | Hyperconjugation |

| n(N) | σ(Cring-H) | ~ 2-3 | Hyperconjugation |

| π(C=C)aro | π*(C=C)aro | ~ 20-25 | Pi-electron delocalization |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of how molecules interact with their nearest neighbors. The analysis generates a three-dimensional surface, the Hirshfeld surface, which is color-coded to highlight different types of close contacts.

The surface is defined by partitioning the crystal electron density into molecular fragments. The normalized contact distance (dnorm), which is based on the distance from the surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ), and the van der Waals radii of the atoms, is a key parameter. Red regions on the dnorm map indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts that are longer, and white areas denote contacts around the van der Waals separation distance.

Further analysis involves the generation of two-dimensional fingerprint plots. These plots summarize all the intermolecular contacts by plotting dᵢ against dₑ, with each point on the plot representing a specific type of atomic interaction. The relative percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, offering a quantitative measure of the forces governing the crystal packing.

While specific research on the Hirshfeld surface analysis of this compound is not publicly available, studies on structurally related piperidine derivatives provide insight into the expected intermolecular interactions. For a molecule like this compound, the analysis would likely reveal several key interactions:

H···H Contacts: These are typically the most abundant interactions in organic molecules, arising from van der Waals forces. In studies of other piperidine derivatives, H···H contacts often account for the largest percentage of the Hirshfeld surface area. For example, in the crystal structure of 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, these interactions make up 74.2% of the surface. nih.gov

C···H/H···C Contacts: These interactions are also significant and contribute substantially to the crystal packing. nih.gov

F···H/H···F Contacts: The presence of two fluorine atoms on the phenyl ring would lead to the formation of C—H···F hydrogen bonds. These interactions, although weaker than conventional hydrogen bonds, play a crucial role in the supramolecular architecture of fluorinated organic compounds.

N···H/H···N Contacts: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, leading to N···H interactions with hydrogen atoms from neighboring molecules. nih.gov

The table below presents findings from Hirshfeld surface analyses of other reported piperidine-containing compounds, illustrating the typical contributions of various intermolecular contacts.

| Compound Name | H···H Contacts (%) | C···H/H···C Contacts (%) | O···H/H···O Contacts (%) | N···H/H···N Contacts (%) | Other Significant Contacts (%) |

| 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one | 74.2 | 18.7 | 7.0 | 0.1 | |

| N-acetyl-t-3-methyl-r-2,c-6-diphenyl-piperidine | 73.2 | 18.4 | 8.4 | - | |

| 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one | 36.5 | 15.4 | 18.6 | - | H···Cl/Cl···H (11.2), C···C (7.6) |

Data sourced from published research on the respective compounds. nih.govnih.gov

Chemical Reactivity and Derivatization

Reaction Pathways and Mechanisms

The primary sites for chemical transformation on 2-(3,5-Difluorophenyl)piperidine are the aromatic ring, the piperidine (B6355638) nitrogen, and the C-H bonds of the piperidine ring.

The difluorophenyl group, while generally resistant to nucleophilic attack, can undergo Nucleophilic Aromatic Substitution (SNAr) under forcing conditions. The two fluorine atoms, being highly electronegative, activate the ring towards attack by strong nucleophiles.

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com In the subsequent step, the leaving group (in this case, a fluoride (B91410) ion) is eliminated, restoring the aromaticity of the ring. masterorganicchemistry.com

For this compound, nucleophilic attack is most likely to occur at the positions activated by the fluorine atoms, which are ortho and para to them. However, since the fluorines are meta to each other and to the piperidine substituent, the activation is less pronounced than in systems with ortho or para relationships between the activating groups and the leaving group. The most probable sites for substitution would be C2, C4, and C6 of the phenyl ring, though harsh reaction conditions would be necessary. researchgate.netnih.gov

The piperidine nitrogen itself can act as a nucleophile, participating in reactions such as alkylation, acylation, and arylation, which are discussed in section 5.1.3.

The aromatic ring of this compound can undergo Electrophilic Aromatic Substitution (EAS), though it is significantly deactivated. This deactivation stems from the strong inductive electron-withdrawing effect (-I effect) of the two fluorine atoms and the deactivating nature of the piperidinyl substituent (especially when protonated under acidic reaction conditions). wikipedia.orglibretexts.org

Directing Effects:

Fluorine Atoms: Halogens are deactivating yet ortho-, para-directing. wikipedia.orglibretexts.org The inductive effect (-I) deactivates the ring, while the resonance effect (+M), involving donation of a lone pair from the fluorine, directs incoming electrophiles to the ortho and para positions. youtube.comorganicchemistrytutor.com In the 3,5-difluoro arrangement, each fluorine directs to its ortho positions (C2, C4, C6) and its para position (which is occupied by the other fluorine).

Piperidinyl Group: The 2-piperidinyl substituent is an alkylamino group, which is typically activating and ortho-, para-directing. However, under the acidic conditions common for many EAS reactions (e.g., nitration, sulfonation), the piperidine nitrogen will be protonated to form a piperidinium (B107235) ion. This ammonium (B1175870) group is strongly deactivating and a meta-director. libretexts.orglibretexts.org

The secondary amine of the piperidine ring is the most reactive site on the molecule under mild conditions. It readily undergoes a variety of transformations.

N-Alkylation: The nitrogen can be alkylated using alkyl halides (e.g., alkyl iodides or bromides) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered amine base such as N,N-diisopropylethylamine (DIPEA) to prevent the formation of a quaternary ammonium salt. researchgate.netresearchgate.net Another common method is reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120).

N-Acylation: The piperidine nitrogen can be readily acylated using acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) to scavenge the acid byproduct. This reaction is typically fast and high-yielding, forming a stable N-acylpiperidine derivative. researchgate.net

N-Arylation: Coupling of the piperidine nitrogen with an aryl halide can be achieved using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically requires a palladium or copper catalyst, a suitable ligand, and a base.

Functional Group Interconversions on the Piperidine Ring and Phenyl Moiety

Functional group interconversions (FGIs) allow for the modification of the core structure.

On the piperidine ring , potential transformations include:

Oxidation: The piperidine ring can be oxidized to form various products. Oxidation with reagents like mercuric acetate (B1210297) can lead to the formation of an enamine or an iminium ion intermediate, which can be trapped or further react to yield piperidone (lactam) structures. researchgate.netnih.gov Depending on the oxidant and conditions, oxidation could occur at C6 to yield a lactam, or potentially lead to ring-opening. rsc.org

Dehydrogenation: Catalytic dehydrogenation could potentially aromatize the piperidine ring to the corresponding pyridine (B92270), although this typically requires high temperatures and specific catalysts.

On the phenyl moiety , FGIs are less straightforward:

Displacement of Fluorine: As discussed in section 5.1.1, displacing the fluorine atoms via SNAr requires strong nucleophiles and harsh conditions.

Electrophilic Substitution Products: Should an EAS reaction be performed (e.g., nitration to introduce a nitro group), this new functional group could be further transformed. For instance, a nitro group could be reduced to an amino group, which could then undergo a wide range of subsequent reactions (e.g., diazotization).

Investigation of Substituent Effects on Chemical Properties and Reactivity

The chemical properties and reactivity of this compound are significantly influenced by the electronic and steric effects of the 3,5-difluorophenyl substituent. These fluorine atoms exert strong inductive electron-withdrawing effects, which modulate the basicity of the piperidine nitrogen and the reactivity of the entire molecule.

Basicity: The basicity of an amine is quantified by the pKa of its conjugate acid. For piperidine, the pKa is approximately 11.2. The presence of the electron-withdrawing 3,5-difluorophenyl group at the 2-position is expected to decrease the electron density on the piperidine nitrogen, thereby making it a weaker base. This is due to the -I (negative inductive) effect of the fluorine atoms, which pulls electron density away from the nitrogen atom, making its lone pair less available for protonation. wikipedia.org Studies on substituted anilines and other aryl-containing nitrogen heterocycles consistently show that electron-withdrawing groups on the aromatic ring reduce basicity. semanticscholar.orglibretexts.orgrsc.org For example, the pKa of aniline (B41778) (4.6) is significantly lower than that of cyclohexylamine (B46788) (10.6) due to the delocalization of the nitrogen lone pair into the aromatic ring. While the phenyl group in 2-phenylpiperidine (B1215205) is not directly conjugated with the nitrogen lone pair in the same way, the inductive effects are transmitted through the carbon framework. The two fluorine atoms in the meta positions of the phenyl ring further enhance this electron-withdrawing effect.

Conformational Preference and Reactivity: The reactivity of the piperidine ring is also governed by its conformational preferences. Computational and NMR studies on 3,5-difluoropiperidine (B12995073) have revealed a strong preference for a chair conformation where both fluorine atoms occupy axial positions (diaxial). d-nb.inforesearchgate.netnih.govresearchgate.net This preference is attributed to a combination of stabilizing hyperconjugative interactions (electron donation from anti-periplanar C-H bonds into the σ* C-F orbitals) and the avoidance of destabilizing gauche interactions that would be present in the diequatorial conformation. researchgate.net This axial preference of the fluorine atoms can influence the steric accessibility of the N-H bond for derivatization or protonation. In the case of this compound, the bulky aryl group will preferentially occupy an equatorial position to minimize steric strain. This places the hydrogen atom at C-2 in an axial position. The conformation of the piperidine ring and the orientation of its substituents can have a profound impact on the rates and stereochemical outcomes of its reactions. For instance, kinetic resolution studies on 2,3-, 2,4-, and 2,5-disubstituted piperidines have shown that the relative orientation (cis or trans) of the substituents significantly affects the reaction rates and selectivities of enantioselective acylation. nih.gov These studies revealed a strong preference for the acylation of conformers where the α-substituent is in the axial position, highlighting the critical role of ground-state conformational equilibria in determining chemical reactivity. nih.gov

Table 2: Calculated Conformational Energy Differences for 3,5-Difluoropiperidine Derivatives

| Compound (Protecting Group) | Solvent | Calculated Free Enthalpy Difference (ΔGax-eq, kcal/mol)[a] | Preferred Conformation | Reference |

|---|---|---|---|---|

| 3,5-Difluoropiperidine (TFA) | Chloroform | -2.4 | Axial | researchgate.net |

| 3,5-Difluoropiperidine (HCl salt) | Water | -1.5 | Axial | researchgate.net |

| 3,5-Difluoropiperidine (Unprotected) | Water | -1.3 | Axial | researchgate.net |

| N-Pivaloyl-3,5-difluoropiperidine | Chloroform | +0.4 | Equatorial | d-nb.info |

| N-Pivaloyl-3,5-difluoropiperidine | DMSO | -0.9 | Axial | d-nb.info |

| N-Boc-3,5-difluoropiperidine | Chloroform | +0.3 | Equatorial | d-nb.info |

| N-Boc-3,5-difluoropiperidine | DMSO | -1.0 | Axial | d-nb.info |

[a] A negative value indicates the diaxial conformer is more stable than the diequatorial conformer.

Advanced Analytical Techniques for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of chemical compounds. For chiral molecules like 2-(3,5-difluorophenyl)piperidine, the use of chiral stationary phases (CSPs) is essential for the resolution of enantiomers. nih.gov

Detailed Research Findings:

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), are widely recognized for their broad applicability and high enantioselectivity in separating a diverse range of chiral compounds. researchgate.netnih.gov Derivatives such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated exceptional performance in resolving enantiomers. nih.govmdpi.com The selection of the mobile phase is critical and can significantly influence the separation efficiency. Typical mobile phases for normal-phase separations include mixtures of hydrocarbons (like hexane) and alcohols (like isopropanol (B130326) or ethanol). hplc.eu For reversed-phase separations, aqueous-organic mixtures, often containing additives like acids or amines to improve peak shape and resolution, are employed. researchgate.net

The choice between coated and immobilized polysaccharide-based CSPs also plays a role. Immobilized CSPs offer greater solvent compatibility and durability, allowing for a wider range of mobile phases to be used. nih.gov The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively contribute to the differential retention of enantiomers.

A systematic approach to method development often involves screening a variety of CSPs and mobile phase compositions to identify the optimal conditions for the separation of a specific compound like this compound. sigmaaldrich.com

Interactive Data Table: HPLC Chiral Separation Parameters

| Parameter | Typical Conditions for Phenyl-Substituted Piperidines |

| Chiral Stationary Phase | Amylose or Cellulose-based (e.g., Chiralpak® series) nih.gov |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size hplc.eu |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol mixtures hplc.eu |

| Mobile Phase (Reversed Phase) | Acetonitrile/Water with additives (e.g., 0.1% diethylamine) researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) nih.gov |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. When coupled with Mass Spectrometry (MS), it provides both high-resolution separation and definitive identification of the analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Detailed Research Findings:

For the analysis of piperidine (B6355638) derivatives, GC-MS is a valuable tool for assessing purity and identifying potential byproducts. researchgate.net While direct analysis is possible, derivatization is often employed to improve the volatility and chromatographic behavior of the analytes. mdpi.com For chiral analysis by GC, a chiral stationary phase or derivatization with a chiral reagent is necessary to separate the enantiomers.

The mass spectrum of this compound would exhibit a characteristic molecular ion peak and specific fragmentation patterns resulting from the cleavage of the piperidine ring and the loss of the difluorophenyl group. These fragmentation patterns are crucial for structural confirmation. researchgate.net In a purity analysis, the presence of unexpected peaks in the chromatogram would indicate impurities, which can then be identified by their mass spectra. The use of high-resolution capillary columns is standard to achieve optimal separation of components in a mixture. mdpi.com

Interactive Data Table: GC-MS Parameters for Piperidine Derivative Analysis

| Parameter | Typical Conditions |

| Column | Capillary column (e.g., Zebron™) mdpi.com |

| Carrier Gas | Helium or Hydrogen mdpi.com |

| Injection Mode | Split/Splitless mdpi.com |

| Temperature Program | Ramped oven temperature to ensure separation of all components |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Enantioselective Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to traditional mass spectrometry. fiu.edu It separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. fiu.edu This technique is particularly promising for the analysis of isomers, including enantiomers.

Detailed Research Findings:

IMS-MS can differentiate between enantiomers that have been complexed with a chiral selector. The resulting diastereomeric complexes will have different collision cross-sections (CCS), which is a measure of their size and shape in the gas phase, allowing for their separation in the ion mobility cell. nih.gov This technique offers the potential for rapid chiral analysis without the need for chromatographic separation.

Recent developments in high-field asymmetric waveform ion mobility spectrometry (FAIMS) have shown great promise for enhancing the separation of complex mixtures. proteomexchange.org By optimizing the compensation voltage and other FAIMS parameters, it is possible to achieve separation of structurally similar compounds. While direct enantioselective analysis of this compound by IMS-MS without a chiral modifier is challenging, the coupling of IMS-MS with a preceding chiral separation technique like HPLC or SFC can provide an exceptionally powerful analytical platform. nih.gov This hyphenation allows for the separation of enantiomers in the chromatography dimension, followed by further separation and characterization based on their mass and ion mobility. proteomexchange.org

Interactive Data Table: Conceptual IMS-MS Parameters for Chiral Analysis

| Parameter | Conceptual Approach |

| Ionization Source | Electrospray Ionization (ESI) |

| Ion Mobility Separation | Drift Tube (DTIMS) or Traveling Wave (TWIMS) |

| Drift Gas | Nitrogen or Helium |

| Mass Analyzer | Time-of-Flight (TOF) for high resolution mass measurement |

| Chiral Selector | Introduction of a chiral selector in the ESI solution to form diastereomeric complexes |

| Data Analysis | Comparison of arrival time distributions and collision cross-sections (CCS) of the diastereomeric ions |

Potential Applications in Chemical Synthesis and Materials Science Excluding Biological/clinical

Role as a Versatile Synthetic Building Block for Complex Architectures

The 2-(3,5-Difluorophenyl)piperidine scaffold is a valuable synthon for the construction of more complex molecular architectures. Piperidine-containing compounds are one of the most important synthetic medicinal blocks for drug construction, and the development of cost-effective methods for their synthesis is a key task in modern organic chemistry nih.gov. The incorporation of fluorine into these structures is an area of tremendous potential, as fluorine substitution can profoundly influence a molecule's physicochemical properties nih.govthieme-connect.com.

The utility of fluorinated piperidines, such as this compound, as versatile building blocks stems from several key features:

Modulation of Physicochemical Properties: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which can significantly lower the basicity (pKa) of the piperidine (B6355638) nitrogen acs.org. This modulation is a critical design element in various chemical contexts, allowing for fine-tuning of a target molecule's reactivity and interaction capabilities.

Enhanced Stability: The carbon-fluorine bond is exceptionally strong, meaning that incorporating fluorinated fragments can enhance the metabolic and thermal stability of the final compound nih.gov.

Three-Dimensionality: Unlike flat aromatic precursors such as fluoropyridines, the saturated piperidine ring has a distinct three-dimensional chair-like conformation eurekalert.org. This non-planar structure is increasingly sought after in the design of complex molecules to explore three-dimensional chemical space thieme-connect.com.

Reactive Sites for Further Functionalization: The piperidine ring contains a secondary amine (N-H) and C-H bonds that can be functionalized. The N-H site allows for the attachment of various substituents, while the C-H bond alpha to the nitrogen and the aryl group can be activated for further reactions, providing a route to highly substituted and complex piperidine derivatives eurekalert.org.

Recent advances in synthetic chemistry have provided more accessible routes to fluorinated piperidines, moving beyond laborious multi-step processes. Methods like the dearomatization-hydrogenation of fluoropyridine precursors now enable the creation of a wide array of substituted all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner nih.goveurekalert.org. Similarly, palladium-catalyzed hydrogenation has proven robust for accessing these valuable compounds from cheap and abundant fluoropyridines acs.org. These synthetic advancements underscore the growing importance and accessibility of fluorinated piperidines as foundational components for more elaborate structures in various fields of chemical synthesis.

Key Attributes of Fluorinated Piperidines as Synthetic Building Blocks

| Attribute | Description | Significance in Synthesis |

|---|---|---|

| Tunable Basicity | Fluorine atoms reduce the pKa of the piperidine nitrogen. acs.org | Allows for precise control over reactivity and intermolecular interactions. |

| Defined Stereochemistry | Modern synthetic methods allow for high diastereoselectivity. nih.gov | Crucial for building complex, stereochemically-defined target molecules. |

| Increased Stability | The strength of the C-F bond can confer greater metabolic and thermal stability. nih.gov | Leads to more robust final products suitable for demanding applications. |

| Structural Rigidity & 3D Shape | The piperidine ring provides a non-planar, conformationally-defined scaffold. thieme-connect.comeurekalert.org | Enables the creation of complex three-dimensional molecules. |

Exploration in Catalysis or Ligand Design

The structure of this compound, featuring a secondary amine capable of coordination and a fluorinated aryl group, makes it an intriguing candidate for the development of novel ligands for transition metal catalysis. Ligands are crucial for controlling the reactivity, selectivity, and stability of metal catalysts nih.gov.

The introduction of fluorine atoms or fluorinated groups into a ligand's structure can have a massive effect on the catalyst's performance rsc.org. The high electronegativity of fluorine can significantly alter the electronic properties of the ligand and, consequently, the coordinated metal center. This can lead to:

Enhanced Electrophilicity of the Metal Center: The electron-withdrawing nature of the 3,5-difluorophenyl group can decrease the electron density at the metal center to which the ligand is bound. This increased electrophilicity can enhance the catalytic activity, particularly in reactions where the metal needs to act as a Lewis acid acs.org.

Improved Catalyst Stability: Fluorinated ligands can increase the stability of catalytic complexes, sometimes enabling reactions under milder conditions liv.ac.uk.

Modified Solubility: In some cases, fluorination is used to modify the solubility of a catalyst, enabling its use in non-traditional solvents like supercritical CO2 or fluorous media, which facilitates catalyst separation and recycling liv.ac.uk.

While arylphosphines are among the most common ligands, there is a growing need for nitrogen- and oxygen-based ligands, especially for catalysis with earth-abundant metals like nickel, copper, and iron nih.gov. The piperidine nitrogen in this compound can act as a coordinating atom. The secondary amine can be readily derivatized to create bidentate or tridentate ligands, for example, by introducing another coordinating group through N-alkylation or N-acylation. Such N,N- or N,O-type ligands are known to be effective in a variety of copper- and nickel-catalyzed cross-coupling reactions princeton.edusemanticscholar.orgsinocompound.com. The presence of the difluorophenyl group could fine-tune the steric and electronic environment of the metal center, potentially leading to improved yields or selectivities compared to non-fluorinated analogues rsc.orgacs.org.

Potential Effects of the this compound Moiety in Ligand Design

| Structural Feature | Potential Influence on Catalysis | Relevant Catalyst Systems |

|---|---|---|

| Piperidine Nitrogen | Serves as a primary coordination site for the metal center. nih.gov | Nickel, Copper, Palladium, Rhodium |

| Electron-Withdrawing Difluorophenyl Group | Increases the Lewis acidity and stability of the metal catalyst; modulates reactivity. rsc.orgacs.org | Homogeneous catalysis (e.g., cross-coupling, hydrogenation). |

| Potential for Derivatization | The N-H bond allows for easy conversion into multidentate ligands. | Custom-designed catalysts for specific transformations. |

Consideration in Nonlinear Optical Materials or Other Advanced Material Applications

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from a laser. These materials are critical for applications in telecommunications, optical computing, and sensor protection acs.org. A common molecular design strategy for organic NLO materials is the "push-pull" system, where an electron-donating group (donor) is connected to an electron-accepting group (acceptor) through a π-conjugated bridge researchgate.netnih.gov. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key factor for high NLO response.

Theoretically, the this compound structure possesses features that align with this design principle.

Electron Donor: The piperidine ring, specifically the lone pair of electrons on the nitrogen atom, can function as an electron-donating group.

Electron Acceptor: The phenyl ring substituted with two highly electronegative fluorine atoms acts as an electron-accepting group.

While the piperidine and phenyl rings are connected by a single sigma bond rather than a traditional π-conjugated system, charge transfer can still occur. The investigation of fluorinated aniline (B41778) and other fluorinated aromatic derivatives has shown that strategic fluorination can enhance NLO properties bohrium.comresearchgate.net. The relationship between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is critical; a smaller HOMO-LUMO energy gap often correlates with a larger first hyperpolarizability (β), a measure of the second-order NLO response researchgate.net.

Although no experimental NLO studies have been reported specifically for this compound, its fundamental electronic structure suggests it could serve as a foundational unit for more complex NLO chromophores. By derivatizing the piperidine nitrogen with a group that extends π-conjugation to the phenyl ring, one could create a more effective push-pull system. The development of fluorooxoborates and other fluorinated crystals as NLO materials highlights the broader trend of using fluorine to engineer materials with specific optical properties, such as for second-harmonic generation in the UV region illinois.edu. Therefore, this compound represents a potential starting point for the rational design of new, fluorine-containing organic materials with advanced optical properties.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of fluorinated piperidines often involves multi-step processes that can be inefficient and generate significant waste. nih.gov Current methods for producing substituted piperidines can be complex and may not be cost-effective for large-scale production. mdpi.com Therefore, a primary focus for future research is the development of more efficient and sustainable synthetic routes.

Further research should focus on expanding the substrate scope of such catalytic systems and optimizing reaction conditions to enhance their greenness. This includes exploring alternative catalysts that are less expensive and more environmentally benign than precious metals like rhodium. The development of "green" synthetic procedures, such as using water as a catalyst, is also a key area of interest. ajchem-a.com

Advanced Computational Modeling for Property Prediction